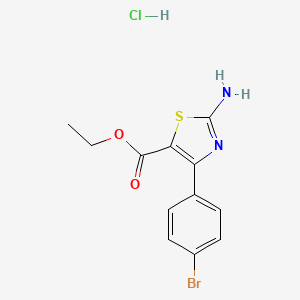

Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride

Description

Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride is a halogenated thiazole derivative characterized by a 4-bromophenyl substituent at position 4 of the thiazole ring and an ethyl carboxylate group at position 3. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications.

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, often used as scaffolds in drug discovery due to their bioisosteric properties. The bromine atom at the para position of the phenyl ring likely enhances lipophilicity and influences halogen bonding in biological targets .

Propriétés

IUPAC Name |

ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S.ClH/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7;/h3-6H,2H2,1H3,(H2,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMBLWCJIZGRMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864015-13-3 | |

| Record name | ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl bromopyruvate with thiourea to form the thiazole ring. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The intermediate product, ethyl 2-aminothiazole-4-carboxylate, is then reacted with 4-bromobenzaldehyde in the presence of a base like sodium hydroxide to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Cyclization via Thiourea and Chloroacetoacetate Esters

A common method involves the reaction of thiourea with ethyl 2-chloroacetoacetate. This approach is detailed in multiple patents and literature:

-

Reagents : Thiourea, sodium carbonate, ethyl alcohol, ethyl 2-chloroacetoacetate.

-

Procedure :

This method achieves yields exceeding 98% and produces a product with a melting point of 172–173°C .

Bromophenyl Substitution via Coupling Reactions

The 4-bromophenyl group is introduced through nucleophilic aromatic substitution or coupling reactions. For example:

-

Suzuki Coupling : In one study, a bromothiazole intermediate (e.g., 2-amino-5-bromothiazole) undergoes Suzuki reaction with 4-fluorophenylboric acid to attach the bromophenyl moiety .

-

Direct Substitution : Alternative methods involve reacting thiazole derivatives with bromophenyl halides or using bromine-containing precursors during cyclization .

Hydrochloride Salt Formation

The hydrochloride salt is typically prepared by reacting the free base with hydrochloric acid in acetone. This step enhances stability and facilitates purification .

Thiazole Ring Formation

The core thiazole ring is synthesized via cyclization of thiourea derivatives with chloroacetoacetate esters. The reaction proceeds through nucleophilic attack of the sulfur atom on the carbonyl group, followed by elimination and ring closure .

Reaction Mechanism :

-

Nucleophilic Attack : Thiourea’s sulfur attacks the carbonyl carbon of ethyl 2-chloroacetoacetate.

-

Elimination : Chloride is expelled, forming an intermediate enamine.

-

Cyclization : Intramolecular attack of the amine group completes the thiazole ring .

Bromophenyl Group Incorporation

The bromophenyl substituent is introduced post-thiazole formation. Two primary methods are observed:

-

Suzuki Coupling : A bromide on the thiazole reacts with a boronic acid (e.g., 4-fluorophenylboric acid) to form the aryl-substituted derivative .

-

Direct Substitution : Bromine is introduced via electrophilic substitution using reagents like N-bromosuccinimide .

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with HCl in acetone. This step improves solubility and stability .

Biological Activity

Derivatives of this compound exhibit anticancer and antimicrobial properties. For example:

-

Anticancer Activity : Thiazole derivatives with bromophenyl substituents showed cytotoxic effects on leukemia (K563) and breast cancer (MCF7, T-47D) cell lines .

-

Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., bromine) demonstrated potent inhibition against E. coli and S. aureus .

Structural Variations

Key structural modifications include:

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C12H12BrClN2O2S

- Molecular Weight : 327.25 g/mol

- Melting Point : 204-208 °C

- Assay : 90% purity

The compound features a thiazole ring, which is known for its biological activity, making it a valuable scaffold in drug design.

Antimicrobial Activity

Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride has been investigated for its antimicrobial properties. Research indicates that thiazole derivatives exhibit activity against a range of bacteria and fungi. A study demonstrated that compounds with similar structures showed significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Case Study : In vitro tests revealed that derivatives of thiazole exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Anticancer Properties

Thiazole derivatives are also recognized for their anticancer properties. Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride has been evaluated for its cytotoxic effects on various cancer cell lines.

Data Table: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

These results indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Neuroprotective Effects

Recent studies have suggested that thiazole derivatives may possess neuroprotective properties. Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride has been shown to protect neuronal cells from oxidative stress-induced damage.

Case Study : In an experimental model of neurodegeneration, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .

Mécanisme D'action

The mechanism of action of Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The following table compares key structural attributes:

Key Observations :

Physicochemical Properties

Limited data are available, but inferences can be made:

Notes:

- The hydrochloride salt form in all compounds improves aqueous solubility, critical for formulation in drug development .

Activité Biologique

Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H11BrN2O2S

- Molecular Weight : 363.66 g/mol

- SMILES Notation : CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br

This compound features a thiazole ring, which is recognized for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom and the ethyl carboxylate group enhances its reactivity and potential interactions with biological targets.

The biological activity of Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride can be attributed to several mechanisms:

- Antimicrobial Activity : The thiazole moiety is known to exhibit significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

- Antiviral Properties : Some thiazole derivatives have shown promise as antiviral agents. For instance, studies have demonstrated that thiazole compounds can inhibit viral replication in cell assays, suggesting potential applications in treating viral infections .

- Anticancer Effects : The compound's structure allows it to interact with various cellular targets, potentially inhibiting tumor growth. Thiazole derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions on the phenyl ring can enhance activity .

Antimicrobial Activity

In a study evaluating the antimicrobial effects of thiazole derivatives, Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride was tested against several bacterial strains. The results indicated significant inhibition at varying concentrations, comparable to standard antibiotics like norfloxacin .

Antiviral Activity

Research into the antiviral properties of thiazole compounds revealed that Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride exhibited over 50% inhibition of viral replication at a concentration of 50 μM in yellow fever virus assays. Further testing is required to determine its efficacy against other viruses and its mechanism of action .

Anticancer Activity

A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value indicating potent activity against tumor cells, particularly those resistant to standard treatments. Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cancer cell proliferation through hydrophobic contacts and hydrogen bonding .

Case Studies

Several case studies highlight the compound's potential:

- Case Study 1 : A study on substituted phenylthiazoles indicated that compounds similar to Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride showed promising results in inhibiting the growth of resistant Mycobacterium strains, suggesting its utility in treating tuberculosis .

- Case Study 2 : In clinical trials involving thiazole derivatives as anticancer agents, compounds with structural similarities demonstrated significant tumor reduction in patients with advanced cancers, leading to further exploration of this class for therapeutic use .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride?

The compound is synthesized via cyclization reactions, typically involving precursors like 2-amino-4-(4-bromophenyl)thiazole derivatives and ethyl bromoacetate. A common method employs ethanol or methanol as solvents, with potassium carbonate as a catalyst to enhance reaction efficiency. Post-synthesis purification often involves recrystallization or column chromatography. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate fidelity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl and amino groups. Mass spectrometry (MS) verifies molecular weight. For crystalline samples, X-ray diffraction (XRD) with tools like SHELXL refines the crystal structure, while differential scanning calorimetry (DSC) determines melting points .

Q. How does the 4-bromophenyl substituent influence the compound’s reactivity and bioactivity?

The bromine atom enhances electron-withdrawing effects, stabilizing the thiazole ring and influencing intermolecular interactions (e.g., halogen bonding). Comparative structure-activity relationship (SAR) studies with analogs (e.g., 4-chlorophenyl or 4-fluorophenyl derivatives) reveal that bromine’s size and electronegativity modulate binding affinity to biological targets, such as enzymes or receptors .

Advanced Research Questions

Q. How can researchers optimize synthesis conditions to improve yield and purity?

Systematic optimization involves varying reaction temperature, catalyst concentration (e.g., K₂CO₃), and solvent polarity. Continuous flow reactors can enhance reaction control and scalability. Advanced purification techniques, such as preparative HPLC or fractional crystallization, improve purity. Reaction monitoring via real-time NMR or high-resolution MS ensures intermediate stability .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from variations in compound purity, assay conditions, or cell lines. Researchers should:

- Validate purity using HPLC (>95%) and elemental analysis.

- Replicate assays under standardized protocols (e.g., fixed pH, temperature).

- Cross-test in multiple cell lines to rule out model-specific effects .

Q. How can SHELX software be applied to refine the compound’s crystal structure?

SHELXL refines crystallographic data by modeling atomic positions, thermal parameters, and occupancy rates. For accurate results:

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding modes to proteins, while molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity. Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. How can poor solubility in pharmacological assays be mitigated?

Strategies include:

- Co-solvents (DMSO-cyclodextrin mixtures).

- Prodrug derivatization (e.g., ester hydrolysis to carboxylate).

- Nanoformulation (liposomes or polymeric nanoparticles) to enhance bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

Divergent melting points may stem from polymorphic forms or impurities. Resolve by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.